Rho-Kinase-IN-2
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Overview
Description
Rho-Kinase-IN-2 is a potent and selective inhibitor of Rho-associated protein kinase, which plays a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cardiovascular disorders, cancer, and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rho-Kinase-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Rho-Kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Rho-Kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Rho-associated protein kinase in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of Rho-associated protein kinase inhibition on cell motility, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cardiovascular diseases, cancer, glaucoma, and other conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Rho-associated protein kinase
Mechanism of Action
Rho-Kinase-IN-2 exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition disrupts the phosphorylation of downstream targets, such as myosin light chain and LIM kinase, leading to altered cellular functions. The compound specifically targets the RhoA/Rho-associated protein kinase pathway, which is involved in regulating the actin cytoskeleton, cell adhesion, and motility .
Comparison with Similar Compounds
Rho-Kinase-IN-2 is compared with other similar compounds, such as:
Fasudil: Another Rho-associated protein kinase inhibitor used in the treatment of cerebral vasospasm and other conditions.
Y-27632: A well-known Rho-associated protein kinase inhibitor used in various research applications.
Ripasudil: A Rho-associated protein kinase inhibitor used in the treatment of glaucoma
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting Rho-associated protein kinase. This makes it a valuable tool for studying the specific roles of Rho-associated protein kinase in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C20H25FN4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2R)-4-(3-fluoropyridin-4-yl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25FN4O2/c1-14-13-24(19-7-8-22-12-18(19)21)9-10-25(14)20(26)23-15(2)16-5-4-6-17(11-16)27-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,23,26)/t14-,15-/m1/s1 |
InChI Key |
CIPXFTLGPVQJKN-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)N[C@H](C)C2=CC(=CC=C2)OC)C3=C(C=NC=C3)F |
Canonical SMILES |
CC1CN(CCN1C(=O)NC(C)C2=CC(=CC=C2)OC)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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